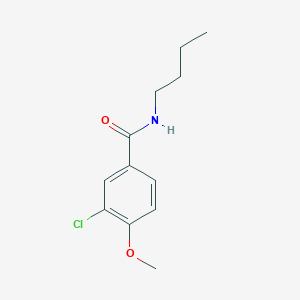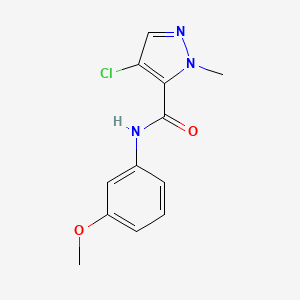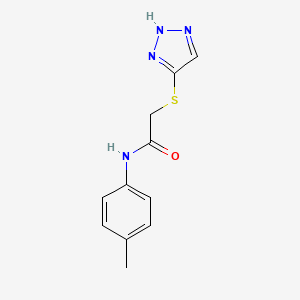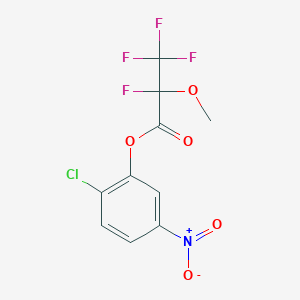![molecular formula C15H18N4O3S B5290418 N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide](/img/structure/B5290418.png)
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide, also known as MPA, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the protein kinase known as mammalian target of rapamycin (mTOR), which is a key regulator of cell growth, proliferation, and survival. The ability of MPA to inhibit mTOR signaling has led to its investigation in a variety of biological and pathological contexts, including cancer, neurodegenerative diseases, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the inhibition of mTOR signaling. mTOR is a protein kinase that regulates cell growth, proliferation, and survival by controlling various cellular processes such as protein synthesis, autophagy, and metabolism. This compound binds to the ATP-binding site of mTOR and inhibits its activity, leading to the downregulation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of mTOR signaling. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the suppression of tumor growth. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved cognitive function. In metabolic disorders, this compound has been shown to improve insulin sensitivity and reduce adiposity, leading to improved glucose metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in lab experiments include its potent and selective inhibition of mTOR signaling, which allows for the investigation of specific downstream pathways and cellular processes. Additionally, this compound has been extensively studied in scientific research, and its synthesis method has been optimized for high yield and purity. The limitations of using this compound in lab experiments include its potential off-target effects and the need for appropriate controls to ensure the specificity of its effects.
Direcciones Futuras
There are several future directions for the investigation of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide in scientific research. One potential direction is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential direction is the investigation of this compound in combination with other neuroprotective agents for the treatment of neurodegenerative diseases. Additionally, the investigation of this compound in metabolic disorders such as diabetes and obesity may lead to the development of new therapeutic strategies for these conditions.
Métodos De Síntesis
The synthesis of N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide involves the reaction of 2-chloro-5-nitropyrimidine with N-(2-aminoethyl)-2-phenylacetamide in the presence of potassium carbonate and dimethyl sulfoxide. The resulting intermediate is then reacted with methylsulfonyl chloride to yield the final product, this compound. This synthesis method has been described in several scientific publications and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-{2-[methyl(methylsulfonyl)amino]ethyl}-2-phenylpyrimidine-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. The inhibition of mTOR signaling by this compound has been shown to have anti-tumor effects in a variety of cancer types, including breast, lung, and prostate cancer. Additionally, this compound has been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential role in metabolic disorders such as diabetes and obesity.
Propiedades
IUPAC Name |
N-[2-[methyl(methylsulfonyl)amino]ethyl]-2-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19(23(2,21)22)9-8-16-15(20)13-10-17-14(18-11-13)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZICXIGXRBCTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNC(=O)C1=CN=C(N=C1)C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,6-dimethylpyridin-3-yl)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]pyrimidin-2-amine](/img/structure/B5290341.png)
![3-(4-fluorophenyl)-5-[(9-methyl-9H-carbazol-3-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5290342.png)

![6-(methoxymethyl)-1-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5290369.png)

![N-(1-ethyl-1-methylpropyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5290376.png)
![N~2~,N~2~-dimethyl-N~1~-[7-(pyridin-3-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]pentane-1,2-diamine](/img/structure/B5290379.png)
![7-(4-isopropylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5290384.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5290387.png)
![N'-{[2-(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5290397.png)

![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5290411.png)
![N-(2-chlorophenyl)-N'-[2-(4-ethylmorpholin-2-yl)ethyl]urea](/img/structure/B5290412.png)
